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molecular formula C15H21NO B8454876 2,6,6-Trimethyl-5-phenyl-7-oxa-2-azabicyclo[3.2.1]octane CAS No. 89090-60-8

2,6,6-Trimethyl-5-phenyl-7-oxa-2-azabicyclo[3.2.1]octane

Cat. No. B8454876
M. Wt: 231.33 g/mol
InChI Key: LDAKSBXFLREMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04485109

Procedure details

n-Butyllithium (15 ml of 1.5M solution in hexane) was added under nitrogen to a solution of 4.7 g of commercially available 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (II: R1 =Me; R2, R3 =H; R4 =phenyl) in 50 mL of tetrahydrofuran, kept at -10°. The deep red solution was stirred at -10° for 15 min and then transferred in a slow stream into a stirred mixture of 15 mL of acetone and 25 mL of tetrahydrofuran and kept at -70°. Excess 10% hydrochloric acid was added after stirring at -70° for 5 min; the mixture was allowed to come to room temperature, and then washed with toluene. The aqueous layer was made basic with sodium hydroxide and extracted with methylene chloride. Removal of the solvent from the dried solution and short-path distillation of the residue (90°-135° bath temperature, 5×10-4 mm Hg [0.07 Pa]) gave 2.79 g of 5-phenyl-2,6,6-trimethyl-7-oxa-2-azabicyclo[3.2.1]octane (III: R1, R5, R6 =Me; R2, R3 =H, R4 =phenyl) as an oil of ca. 85% purity.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][N:7]1[CH2:12][CH:11]=[C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:9][CH2:8]1.[CH3:19][C:20]([CH3:22])=[O:21].Cl>O1CCCC1>[C:13]1([C:10]23[CH2:9][CH:8]([O:21][C:20]2([CH3:22])[CH3:19])[N:7]([CH3:6])[CH2:12][CH2:11]3)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(=CC1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The deep red solution was stirred at -10° for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at -10°
CUSTOM
Type
CUSTOM
Details
kept at -70°
STIRRING
Type
STIRRING
Details
after stirring at -70° for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to come to room temperature
WASH
Type
WASH
Details
washed with toluene
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
from the dried solution and short-path distillation of the residue (90°-135° bath temperature, 5×10-4 mm Hg [0.07 Pa])

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C12CCN(C(OC1(C)C)C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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